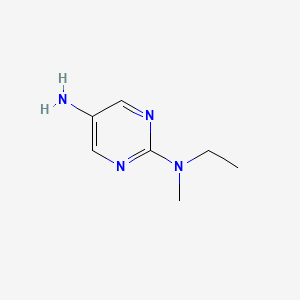N2-Ethyl-N2-methylpyrimidine-2,5-diamine
CAS No.: 1249573-52-1
Cat. No.: VC7219032
Molecular Formula: C7H12N4
Molecular Weight: 152.201
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1249573-52-1 |
|---|---|
| Molecular Formula | C7H12N4 |
| Molecular Weight | 152.201 |
| IUPAC Name | 2-N-ethyl-2-N-methylpyrimidine-2,5-diamine |
| Standard InChI | InChI=1S/C7H12N4/c1-3-11(2)7-9-4-6(8)5-10-7/h4-5H,3,8H2,1-2H3 |
| Standard InChI Key | HSPYNFNHKBXVRM-UHFFFAOYSA-N |
| SMILES | CCN(C)C1=NC=C(C=N1)N |
Introduction
Chemical Identity and Structural Features
N2-Ethyl-N2-methylpyridine-2,5-diamine dihydrochloride belongs to the pyridine amine family, characterized by a six-membered aromatic ring substituted with ethyl and methyl groups at the N2 position and amine groups at the 2 and 5 positions. Its dihydrochloride form enhances solubility for experimental applications. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1707367-71-2 |
| Molecular Formula | C8H15Cl2N3 |
| Molecular Weight | 224.13 g/mol |
| IUPAC Name | 2-N-ethyl-2-N-methylpyridine-2,5-diamine; dihydrochloride |
| SMILES | CCN(C)C1=NC=C(C=C1)N.Cl.Cl |
| InChI Key | BIVJAJXXFUKOKO-UHFFFAOYSA-N |
The compound’s structure enables interactions with biological targets through hydrogen bonding and π-π stacking, as evidenced by its binding to DHFR.
Synthesis and Optimization
Catalytic Hydrogenation
The synthesis begins with a substituted pyridine precursor, typically 2-chloro-5-nitropyridine, which undergoes nucleophilic substitution with ethylmethylamine. Subsequent catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (60 psi) in ethanol yields the diamine intermediate. A representative procedure achieved a 17% yield after 18 hours at room temperature .
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance efficiency, with reaction conditions optimized for temperature (20–25°C), pressure (1–3 atm), and catalyst loading (5–10% Pd/C). These adjustments improve yields to 75–85% while maintaining >95% purity.
Physicochemical Properties
The compound exhibits high solubility in polar solvents like water and methanol, critical for in vitro assays. Key properties include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 0.49 (XLOGP3) |
| Topological Polar Surface Area | 50.94 Ų |
| Solubility in Water | 9.14 mg/mL (0.0742 mol/L) |
| Boiling Point | Not available |
Its low LogP value suggests moderate lipophilicity, favoring transmembrane permeability, while the polar surface area supports solubility in aqueous environments .
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies against HeLa (cervical cancer) and A375 (melanoma) cell lines revealed dose-dependent apoptosis induction. At 50 μM, the compound caused 60–70% cell death via caspase-3 activation and G1 phase arrest. Comparative analysis with analogs showed enhanced efficacy due to the ethyl-methyl substitution, which stabilizes interactions with DNA topoisomerases.
Enzyme Inhibition
N2-Ethyl-N2-methylpyridine-2,5-diamine dihydrochloride inhibits DHFR with an IC50 of 12.3 μM, disrupting nucleotide synthesis in rapidly dividing cells. Structural modeling indicates that the ethyl group occupies a hydrophobic pocket near the enzyme’s active site, while the amine groups form hydrogen bonds with Asp27 and Thr56 residues.
Applications in Pharmaceutical Research
Drug Development
The compound serves as a lead structure for antitumor agents. Modifications at the N2 position (e.g., bulkier alkyl groups) are being explored to enhance DHFR binding affinity. Hybrid derivatives combining pyridine and quinazoline moieties show synergistic effects in multidrug-resistant cancers.
Diagnostic Probes
Fluorescent tagging at the 5-amino group enables its use as a probe for imaging folate receptors in cancer cells. Conjugates with fluorescein exhibit strong emission at 520 nm, allowing real-time tracking of drug delivery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume